Oryzalexin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oryzalexin C is a diterpenoid phytoalexin, a type of antimicrobial compound produced by rice plants (Oryza sativa) in response to pathogen attack. Phytoalexins like this compound play a crucial role in the plant’s defense mechanisms, helping to inhibit the growth of invading microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oryzalexin C can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthesis involves multiple steps, including cyclization, oxidation, and hydroxylation reactions. The key intermediates and final product are often purified using techniques such as preparative thin-layer chromatography (TLC) and column chromatography .
Industrial Production Methods: the production process would likely involve large-scale extraction from rice plants infected with specific pathogens, followed by purification and isolation of the compound .
Chemical Reactions Analysis
Types of Reactions: Oryzalexin C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Jones’ reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various organic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Oryzalexin C has several scientific research applications, including:
Chemistry: Studying the biosynthesis and chemical properties of phytoalexins.
Biology: Investigating the role of phytoalexins in plant defense mechanisms.
Medicine: Exploring potential antimicrobial and antifungal properties for therapeutic applications.
Industry: Developing natural pesticides and plant protection agents
Mechanism of Action
Oryzalexin C exerts its effects by disrupting the cellular processes of invading pathogens. It targets specific enzymes and proteins involved in the pathogen’s metabolism, leading to the inhibition of growth and proliferation. The compound’s antimicrobial activity is primarily due to its ability to interfere with the pathogen’s cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
Oryzalexin A: Another diterpenoid phytoalexin with similar antimicrobial properties.
Oryzalexin B: Shares structural similarities with oryzalexin C but differs in specific functional groups.
Momilactones: A group of diterpenoid phytoalexins with distinct biosynthetic pathways and biological activities.
Uniqueness: this compound is unique due to its specific structural features and the particular pathogens it targets. Its dual hydroxyl and carbonyl functional groups contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
90044-20-5 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4aR,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-4,4b,5,6,10,10a-hexahydro-3H-phenanthrene-2,9-dione |
InChI |
InChI=1S/C20H28O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16H,1,7-11H2,2-5H3/t14-,16-,19-,20+/m1/s1 |
InChI Key |
IOCKHKBAJGJHFL-FCNFAXOHSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CCC(=O)C3(C)C)C)C=C |
Canonical SMILES |
CC1(C2CC(=O)C3=CC(CCC3C2(CCC1=O)C)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.